Cas no 207511-17-9 (6-Methoxypurine hemihydrate)

6-Methoxypurine hemihydrate 化学的及び物理的性質
名前と識別子
-
- 6-Methoxypurine hemihydrate
- 6-methoxypurine
- 6-Methoxy-1H-purine hydrate (1:1)
- 9H-Purine, 6-methoxy-, hydrate (2:1)
- LS-14070
- 6-methoxy-7H-purine;hydrate
- 207511-17-9
-
- インチ: InChI=1S/2C6H6N4O.H2O/c2*1-11-6-4-5(8-2-7-4)9-3-10-6;/h2*2-3H,1H3,(H,7,8,9,10);1H2
- InChIKey: OWMJVYIQFRCDEN-UHFFFAOYSA-N
- ほほえんだ: O.COC1=NC=NC2N=CNC1=2.COC1=NC=NC2N=CNC1=2
計算された属性
- せいみつぶんしりょう: 318.11888634g/mol
- どういたいしつりょう: 318.11888634g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 9
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 143
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 128Ų
じっけんとくせい
- ゆうかいてん: 197-199℃
6-Methoxypurine hemihydrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-268296-1g |
6-Methoxypurine hemihydrate, |
207511-17-9 | 1g |
¥557.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-268296-1 g |
6-Methoxypurine hemihydrate, |
207511-17-9 | 1g |
¥557.00 | 2023-07-11 |
6-Methoxypurine hemihydrate 関連文献
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
6-Methoxypurine hemihydrateに関する追加情報
Introduction to 6-Methoxypurine hemihydrate (CAS No. 207511-17-9)
6-Methoxypurine hemihydrate, with the chemical formula C₅H₆N₂O₂·½H₂O, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This hemihydrate form of 6-methoxypurine is widely recognized for its utility as a key intermediate in the development of various therapeutic agents. The inclusion of the methoxy group at the 6-position of the purine ring enhances its reactivity and makes it a valuable scaffold for medicinal chemists exploring novel drug candidates.
The compound's molecular structure, featuring a purine core with an oxygen-containing side chain, contributes to its versatility in synthetic pathways. This structural motif is particularly relevant in the design of nucleoside analogs, which are pivotal in antiviral and anticancer therapies. The hemihydrate form, characterized by partial hydration, ensures stability while maintaining solubility, making it suitable for both laboratory-scale reactions and industrial applications.
In recent years, 6-methoxypurine hemihydrate has garnered attention for its role in synthesizing modified nucleosides that exhibit enhanced pharmacokinetic properties. For instance, researchers have leveraged this compound to develop potent inhibitors of enzymes such as adenosine deaminase (ADA) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). These enzymes are critical in purine metabolism and have been implicated in various genetic disorders, including Lesch-Nyhan syndrome and gout.
One of the most compelling applications of 6-methoxypurine hemihydrate is in the field of antiviral drug development. The compound serves as a precursor for synthesizing nucleoside analogs that mimic natural nucleobases but incorporate modifications that disrupt viral replication cycles. For example, derivatives of 6-methoxypurine have been investigated as potential inhibitors of RNA-dependent RNA polymerases in viruses such as influenza and hepatitis C. Preliminary studies suggest that these analogs can interfere with viral genome synthesis, offering a promising avenue for therapeutic intervention.
The pharmaceutical industry has also explored 6-methoxypurine hemihydrate as a building block for anticancer agents. Its ability to form stable complexes with metal ions has led to the development of metallodrugs that exhibit cytotoxic effects against tumor cells. These metallodrugs leverage the chelating properties of the purine ring to deliver targeted oxidative stress to cancer cells, thereby inhibiting their proliferation. Additionally, the methoxy group enhances bioavailability and reduces toxicity, making these compounds attractive candidates for clinical trials.
Advances in computational chemistry have further highlighted the significance of 6-methoxypurine hemihydrate in drug discovery. Molecular modeling studies have demonstrated its potential as a scaffold for designing small molecules with optimized binding affinities to biological targets. By integrating machine learning algorithms with traditional synthetic methodologies, researchers can rapidly screen libraries of 6-methoxypurine derivatives to identify lead compounds with high therapeutic efficacy.
The synthesis of 6-Methoxypurine hemihydrate itself is a testament to modern chemical innovation. Traditional methods often involve multi-step processes that require harsh conditions and generate significant waste. However, recent developments in green chemistry have introduced more sustainable approaches, such as catalytic hydrogenation and enzymatic modifications, which minimize environmental impact while maintaining high yields. These advancements align with global efforts to promote sustainable pharmaceutical manufacturing.
From a regulatory perspective, 6-Methoxypurine hemihydrate benefits from stringent quality control measures to ensure consistency and purity across batches. Manufacturers adhere to Good Manufacturing Practices (GMP) to guarantee that the compound meets the highest standards for pharmaceutical use. This includes rigorous testing for impurities and contamination, as well as validation of synthetic pathways to ensure reproducibility.
The future prospects for 6-Methoxypurine hemihydrate are bright, with ongoing research uncovering new applications in precision medicine and personalized therapeutics. As our understanding of disease mechanisms evolves, so too does our ability to tailor treatments to individual patients. The compound's versatility makes it an ideal candidate for developing bespoke therapies that address specific genetic or metabolic anomalies.
In conclusion,6-Methoxypurine hemihydrate (CAS No. 207511-17-9) is a cornerstone in modern medicinal chemistry, bridging fundamental research with clinical applications. Its role in antiviral, anticancer, and metabolic disease treatments underscores its importance in advancing human health. As scientific innovation continues to flourish,6-Methoxypurine hemihydrate will undoubtedly remain at the forefront of therapeutic development.
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